molecular formula C11H9F2N3O B1479651 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2098132-69-3

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B1479651
CAS No.: 2098132-69-3
M. Wt: 237.21 g/mol
InChI Key: NFIPPVUDBKBSRB-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique physiochemical properties . They are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have streamlined access to molecules of pharmaceutical relevance .


Chemical Reactions Analysis

Difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .

Scientific Research Applications

Antifungal Activity

Compounds structurally similar to 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have demonstrated notable antifungal properties. Notably, these compounds have shown promising results in vitro against several phytopathogenic fungi, indicating their potential as effective antifungal agents. For instance, certain derivatives exhibited higher antifungal activities against a range of phytopathogenic fungi compared to commercially available alternatives. These findings were supported by molecular docking studies that identified key interactions contributing to the compounds' bioactivity (Du et al., 2015).

Nematicidal Activity

Pyrazole carboxamide derivatives, closely related to the chemical of interest, have been recognized for their nematicidal properties. Research has revealed that these compounds, especially those containing fluorine, exhibit substantial activity against nematodes like Meloidogyne incognita. This suggests their potential application in controlling nematode-related agricultural issues (Zhao et al., 2017), (Cheng et al., 2018).

Fluoride Anion Detection

This compound derivatives have been studied for their role in detecting fluoride ions in solutions. For instance, a pyrazole-based fluorescent sensor displayed significant changes in its fluorescence emission spectra upon the addition of fluoride ions, demonstrating its high selectivity and potential as a sensor for fluoride detection over other anions (Yang et al., 2011).

Safety and Hazards

The safety data sheets of similar compounds suggest that they should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, gas, or vapors . They may also pose risks if ingested .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods being developed and existing ones being refined . This could lead to the synthesis of new difluoromethylated compounds with potential applications in various fields, including medicine and agriculture .

Properties

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-11(13)16-9(10(14)17)6-8(15-16)7-4-2-1-3-5-7/h1-6,11H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIPPVUDBKBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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